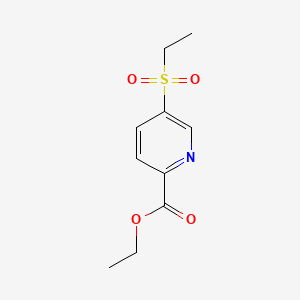

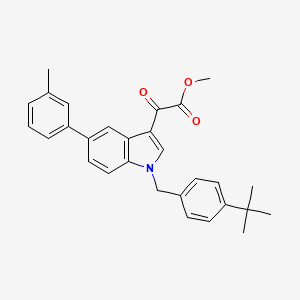

Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

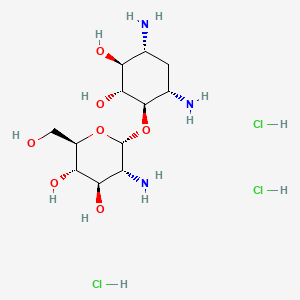

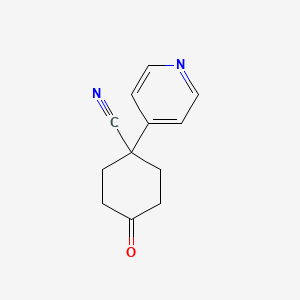

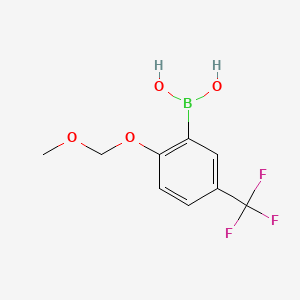

Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate , also known by other names such as Ethyl Picolinate , Picolinic Acid Ethyl Ester , and Pyridine-2-carboxylic Acid Ethyl Ester , is a chemical compound with the molecular formula C8H9NO2 and a molecular weight of 151.17 g/mol . It appears as a colorless to pale yellow transparent liquid at room temperature (20°C) and has a boiling point of 240°C . The compound exhibits a refractive index of 1.51 and a density of 1.12 .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Synthesis of Tetrahydropyridines : Zhu et al. (2003) demonstrated the synthesis of highly functionalized tetrahydropyridines through a phosphine-catalyzed [4 + 2] annulation, using ethyl 2-methyl-2,3-butadienoate and N-tosylimines. The process yielded ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity (Zhu, Lan, & Kwon, 2003).

Synthesis of Condensed Pyrazoles : Arbačiauskienė et al. (2011) used ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates as precursors in Sonogashira-type cross-coupling reactions with various alkynes. This process created 5- and 3-alkynyl-4-(ethoxycarbonyl)pyrazoles and facilitated the cyclization to form different condensed pyrazoles (Arbačiauskienė, Vilkauskaitė, Šačkus, & Holzer, 2011).

Formation of Pyridine Derivatives : Suresh et al. (2007) reported the synthesis of polysubstituted pyridines, including ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate. These compounds exhibit nearly planar structures and are characterized by their supramolecular aggregation through various intermolecular interactions (Suresh, Suresh Kumar, Perumal, Mostad, & Natarajan, 2007).

Catalysis and Sensor Applications

Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate also finds applications in catalysis and sensor development:

High-Performance Liquid Chromatography : Yasaka et al. (1990) described the use of 2-(phthalimino)ethyl trifluoromethanesulfonate in preparing carboxylic acid 2-(phthalimino)ethyl ester derivatives for spectrophotometric detection in high-performance liquid chromatography (Yasaka, Tanaka, Matsumoto, Katakawa, Tetsumi, & Shono, 1990).

Oxygen Reduction Catalyst : Yu et al. (2014) reported the development of a composite material by electropolymerizing indole-5-carboxylic acid monomer on carbon modified glass carbon electrode, followed by covalent bonding with pyridine-2,4-diamine and complexing with copper ions. This material, CuINPD/C, demonstrated excellent stability and efficient catalytic performance in oxygen reduction reactions (Yu, Lu, Yuan, Zhao, Wang, & Liu, 2014).

Safety And Hazards

Propiedades

IUPAC Name |

ethyl 5-ethylsulfonylpyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-3-15-10(12)9-6-5-8(7-11-9)16(13,14)4-2/h5-7H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIHIRPBCEHQTAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(C=C1)S(=O)(=O)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B580980.png)

![2-(methylsulfonyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B580986.png)